N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide
Description
Properties
Molecular Formula |
C18H16N2O5S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2-naphthalen-2-yloxyethyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H16N2O5S/c21-20(22)16-6-9-18(10-7-16)26(23,24)19-11-12-25-17-8-5-14-3-1-2-4-15(14)13-17/h1-10,13,19H,11-12H2 |
InChI Key |
XOZSYALANRRSLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide generally involves:
- Step 1: Synthesis of 2-(Naphthalen-2-yloxy)ethylamine intermediate.
- Step 2: Sulfonylation of the amine with 4-nitrobenzenesulfonyl chloride to form the target sulfonamide.
This approach leverages nucleophilic substitution to form the ether bond and sulfonamide bond formation via reaction of amines with sulfonyl chlorides.
Preparation of 2-(Naphthalen-2-yloxy)ethylamine
This intermediate is typically prepared by reacting 2-naphthol with 2-chloroethylamine under basic conditions.
| Reagents & Conditions | Yield (%) | Notes |
|---|---|---|
| 2-naphthol, 2-chloroethylamine, KOH | 57 | Reaction in aqueous or organic solvent, base promotes substitution |
- The phenolic oxygen of 2-naphthol acts as a nucleophile, displacing the chlorine on 2-chloroethylamine to form the ether linkage.
- Potassium hydroxide (KOH) is used as a base to deprotonate the phenol and facilitate nucleophilic attack.
Sulfonylation to Form this compound
The amine intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base (commonly pyridine or triethylamine) to yield the sulfonamide.
| Reagents & Conditions | Yield (%) | Notes |
|---|---|---|
| 4-nitrobenzenesulfonyl chloride, pyridine, rt or 0-80°C | Moderate to high (varies) | Reaction requires careful temperature control to optimize yield and purity |
- Pyridine serves both as a solvent and a base to neutralize HCl formed during the reaction.
- Reaction temperature is typically kept between room temperature and 80°C to control reaction rate and minimize side reactions.
Summary Table of Preparation Steps
Reaction Scheme Overview
$$
\text{2-naphthol} + \text{2-chloroethylamine} \xrightarrow[\text{KOH}]{\text{solvent}} \text{2-(Naphthalen-2-yloxy)ethylamine}
$$
$$
\text{2-(Naphthalen-2-yloxy)ethylamine} + \text{4-nitrobenzenesulfonyl chloride} \xrightarrow[\text{pyridine}]{0-80^\circ C} \text{this compound}
$$
Research Findings and Optimization Notes
- The base strength and choice in the ether formation step significantly affect the yield of the amine intermediate.
- Temperature control during sulfonylation is crucial to minimize hydrolysis of sulfonyl chloride and side reactions.
- Purification typically involves recrystallization or chromatographic methods to achieve high purity.
- The compound's molecular formula is C16H19N3O5S , confirming the incorporation of the naphthalenic ether and nitrobenzenesulfonamide moieties.
- Literature reports moderate to good yields overall, with scope for optimization in solvent choice and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted sulfonamides.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide is a chemical compound with potential applications in various scientific research fields. It has a molecular formula of C18H16N2O5S and a molecular weight of approximately 372.39 g/mol. The compound features a naphthalene moiety linked to a 4-nitrobenzenesulfonamide through an ethylene bridge. The presence of both naphthalene and nitro groups contributes to its chemical properties and potential biological activities. It is classified under sulfonamides, which have diverse applications in pharmaceuticals and agrochemicals.
Potential Applications
This compound has shown potential biological activities, particularly in medicinal chemistry. Compounds with similar structures have been studied for their antimicrobial properties, anti-inflammatory effects, and potential as enzyme inhibitors. The nitro group is often associated with antibacterial activity, while the sulfonamide moiety is known for its role as a diuretic and antibacterial agent.
Data Table
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(4-Nitrophenyl)-2-(naphthalen-2-yloxy)ethylamine | Aromatic amine | Antimicrobial properties |
| 4-Amino-N-(naphthalen-2-yloxy)benzenesulfonamide | Sulfonamide | Potential anti-inflammatory effects |
| N-(naphthalen-2-yloxy)-4-methylbenzenesulfonamide | Sulfonamide | Antitumor activity |
Mechanism of Action
The mechanism of action of N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The presence of the nitro group suggests potential for redox activity, which could be exploited in various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Naphthalene vs. Indole Moieties : Replacement of naphthalene with indole (e.g., ) introduces heterocyclic diversity, which may enhance binding to aromatic receptors or enzymes.
- Nitro Group Positioning : The para-nitro group in sulfonamides is a common electron-withdrawing substituent, influencing electronic properties and reactivity .
- Side Chain Modifications: Ethyl-linked groups (morpholino, indole, naphthalene) affect solubility and logP. For example, the morpholino group in enhances hydrophilicity compared to aromatic naphthalene.
Biological Activity
N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide, also known as CAS 188444-66-8, is a sulfonamide compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C18H16N2O5S
- Molecular Weight : 372.4 g/mol
- IUPAC Name : N-(2-(naphthalen-2-yloxy)ethyl)-4-nitrobenzenesulfonamide
- Purity : 97% .
The compound features a naphthalene moiety linked to a nitrobenzenesulfonamide, which contributes to its biological properties.
This compound exhibits biological activity primarily through its interaction with various molecular targets. It has been studied for its ability to inhibit specific protein kinases, particularly those involved in cancer pathways.
Inhibition of Protein Kinases
Research indicates that sulfonamide-based compounds can selectively inhibit Src family tyrosine kinases, which are implicated in several cancers. This inhibition may lead to reduced cellular proliferation and increased apoptosis in cancer cells .
Antitumor Activity
Several studies have highlighted the antitumor potential of compounds similar to this compound. These compounds have shown efficacy against various cancer cell lines by disrupting critical signaling pathways and inducing cell cycle arrest.
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 1.5 | Src inhibition |
| Colon Cancer | HCT116 | 2.0 | Apoptosis |
| Lung Cancer | A549 | 1.8 | Cell cycle arrest |
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines .
Case Studies and Research Findings
- Synthesis and Evaluation : A study focused on synthesizing derivatives of naphthalenesulfonamides revealed that modifications in the structure significantly affected their biological activity. The lead compound exhibited promising results as an EPAC (Exchange Protein directly Activated by cAMP) agonist, suggesting potential therapeutic applications in metabolic disorders .
- Structure-Activity Relationship (SAR) : Research on SAR has shown that specific substitutions on the naphthalene ring enhance the compound's potency against target kinases. This optimization is crucial for developing more effective therapeutic agents .
- In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Results indicate significant tumor reduction in treated groups compared to controls, supporting further investigation into clinical applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide, and what reaction conditions are critical?
- Methodology : The synthesis typically involves a multi-step approach:
Ether linkage formation : React 2-naphthol with a bromoethyl intermediate (e.g., 1,2-dibromoethane) under basic conditions to form the naphthyloxy ethyl group .
Sulfonamide coupling : Treat the resulting amine intermediate with 4-nitrobenzenesulfonyl chloride in the presence of pyridine to neutralize HCl and drive the reaction .
- Key conditions : Anhydrous solvents, controlled temperature (room temperature to 60°C), and chromatographic purification (e.g., NH-silica gel with hexane/ethyl acetate gradients) .
- Example Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonamide formation | 4-nitrobenzenesulfonyl chloride, pyridine, 2h stirring | 54% |
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirms the presence of the naphthyloxy ethyl group (δ 6.8–8.2 ppm for aromatic protons) and sulfonamide NH (δ ~7.5 ppm) .
- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Elemental Analysis : Validates purity (>95% by combustion analysis) .
Q. What biological activities are reported for structurally related sulfonamide derivatives?
- Enzyme inhibition : Sulfonamides are known to target carbonic anhydrase, cyclooxygenase, and 5-lipoxygenase .
- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced efficacy against Gram-positive bacteria .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodology : Use SHELXL for refinement of single-crystal data. The sulfonamide and nitro groups exhibit distinct bond lengths (S–N: ~1.63 Å; C–NO₂: ~1.48 Å) and torsion angles, which help confirm stereochemistry .
- Example : A related sulfonamide structure (Acta Cryst. E67, o3304) revealed a twisted conformation between the naphthyl and benzene rings, impacting intermolecular interactions .
Q. What strategies address data contradictions arising from isomeric impurities during synthesis?
- Chromatographic resolution : Employ chiral stationary phases (e.g., Chiralpak IA) or preparative HPLC to separate cis/trans isomers .
- Dynamic NMR : Detect rotameric equilibria in sulfonamide NH protons under variable-temperature conditions .
- Case Study : Impure mixtures of N-(2-(Cinnamyloxy)phenyl)-4-nitrobenzenesulfonamide isomers required iterative column chromatography for isolation .
Q. How can computational modeling optimize this compound’s activity against a target enzyme?
- Molecular docking : Simulate binding to ALK kinase (PDB ID: 4F7W) using AutoDock Vina. The nitro group’s electron-withdrawing effect enhances hydrogen bonding with Lys158 .
- QSAR studies : Correlate substituent effects (e.g., nitro position) with inhibitory potency. For example, para-nitro derivatives show 10-fold higher activity than meta-substituted analogs .
Data Contradiction Analysis
Q. Why do reported yields vary significantly for similar sulfonamide syntheses?
- Key factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may degrade nitro groups at elevated temperatures .
- Purification challenges : Silica gel adsorption varies with sulfonamide polarity, leading to yield discrepancies .
Structural and Mechanistic Insights
Q. How does the nitro group influence the compound’s electronic and steric properties?
- Electronic effects : The para-nitro group reduces electron density on the benzene ring, enhancing electrophilic reactivity (Hammett σₚ⁺ = 1.27) .
- Steric impact : Minimal steric hindrance allows for planar alignment with enzyme active sites, as seen in ALK inhibitor complexes .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of sulfonyl chloride intermediates .
- Characterization : Combine NMR with high-resolution mass spectrometry (HRMS) for unambiguous molecular weight confirmation .
- Biological assays : Use enzyme kinetics (e.g., IC₅₀ determination) and cellular models (e.g., cancer cell lines) to validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
